

# Spectroscopic and Synthetic Profile of Ethyl 2-(Benzylsulfanyl)acetate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-(Benzylsulfanyl)acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for **Ethyl 2-(Benzylsulfanyl)acetate**. The information compiled within is intended to support research and development activities where this compound is of interest.

## **Spectroscopic Data**

The following tables summarize the key spectroscopic data for **Ethyl 2- (Benzylsulfanyl)acetate**, facilitating easy reference and comparison.

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift (δ) ppm	- Multiplicity	Integration	Assignment
7.35 - 7.20	m	5H	Ar-H
4.15	q	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
3.75	S	2H	S-CH <sub>2</sub> -Ph
3.18	S	2H	-S-CH <sub>2</sub> -COO-
1.25	t	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>



Solvent: CDCl<sub>3</sub>. Spectrometer frequency: 400 MHz.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
170.5	C=O
137.8	Ar-C (quaternary)
129.0	Ar-CH
128.5	Ar-CH
127.2	Ar-CH
61.5	-O-CH <sub>2</sub> -CH <sub>3</sub>
36.5	S-CH <sub>2</sub> -Ph
34.0	-S-CH <sub>2</sub> -COO-
14.2	-O-CH <sub>2</sub> -CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>. Spectrometer frequency: 100 MHz.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)	Intensity	Assignment
3060, 3030	W	C-H (aromatic)
2980, 2930	m	C-H (aliphatic)
1735	S	C=O (ester)
1495, 1455	m	C=C (aromatic)
1250	S	C-O (ester)
695	S	C-S

s = strong, m = medium, w = weak



Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
210	40	[M]+
123	15	[M - CO <sub>2</sub> Et] <sup>+</sup>
91	100	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (benzyl)

Ionization method: Electron Ionization (EI)

# Experimental Protocols Synthesis of Ethyl 2-(Benzylsulfanyl)acetate

This protocol details the synthesis of **Ethyl 2-(Benzylsulfanyl)acetate** via the reaction of benzyl mercaptan and ethyl chloroacetate.

#### Materials:

- · Benzyl mercaptan
- Ethyl chloroacetate
- Potassium carbonate (anhydrous)
- Acetone (anhydrous)
- · Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- · Reflux condenser



- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

#### Procedure:

- To a solution of benzyl mercaptan (1.0 eq) in anhydrous acetone in a round-bottom flask, anhydrous potassium carbonate (1.5 eq) is added.
- The resulting suspension is stirred vigorously at room temperature for 30 minutes.
- Ethyl chloroacetate (1.1 eq) is then added dropwise to the reaction mixture.
- The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature and the acetone is removed under reduced pressure using a rotary evaporator.
- The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.
- The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
- The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **Ethyl 2-(Benzylsulfanyl)acetate**.

## **Spectroscopic Analysis**

#### Instrumentation:

¹H and ¹³C NMR: A 400 MHz NMR spectrometer.



- IR: A Fourier-transform infrared (FTIR) spectrometer.
- MS: A mass spectrometer with an electron ionization (EI) source.

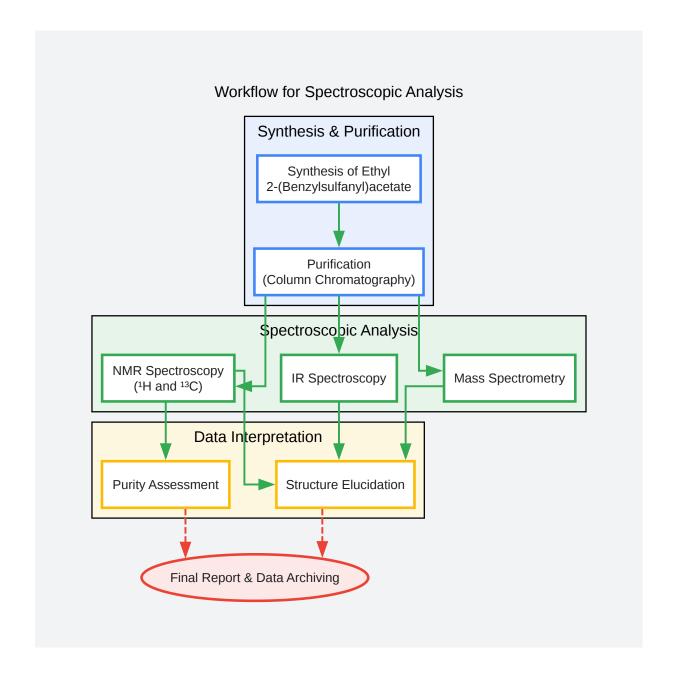
#### Sample Preparation:

- NMR: The purified compound is dissolved in deuterated chloroform (CDCl<sub>3</sub>).
- IR: A thin film of the liquid sample is placed between two sodium chloride plates.
- MS: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography.

### **Visualizations**

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **Ethyl 2-(Benzylsulfanyl)acetate**.





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Caption: Spectroscopic analysis workflow.

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